molecular formula C12H13NO2 B7975010 5-Isoxazolepropanol, 3-phenyl- CAS No. 54901-66-5

5-Isoxazolepropanol, 3-phenyl-

Cat. No.: B7975010
CAS No.: 54901-66-5
M. Wt: 203.24 g/mol
InChI Key: RDRLTPZGMAFZNS-UHFFFAOYSA-N
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Description

5-Isoxazolepropanol, 3-phenyl- is a compound belonging to the isoxazole family, which is a five-membered heterocyclic structure containing one oxygen atom and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isoxazolepropanol, 3-phenyl- typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over a Cu/Al2O3 surface under ball-milling conditions . This method is solvent-free and allows for moderate to excellent yields.

Another approach involves the use of enamine-triggered [3+2]-cycloaddition reactions of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine . This method offers a high yielding, regiospecific, and metal-free synthetic route.

Industrial Production Methods

Industrial production of 5-Isoxazolepropanol, 3-phenyl- often employs scalable and environmentally friendly methods. The use of recyclable catalysts and solvent-free conditions are preferred to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

5-Isoxazolepropanol, 3-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-Isoxazolepropanol, 3-phenyl- has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Isoxazolepropanol, 3-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as a hydrogen bond donor or acceptor, facilitating interactions with biological molecules . It may also inhibit specific enzymes or receptors, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound with a similar five-membered ring structure.

    3-Phenylisoxazole: Lacks the propanol group but has the phenyl group at the third position.

    5-Methylisoxazole: Contains a methyl group instead of the phenyl group.

Uniqueness

This combination allows for a broader range of biological activities and therapeutic potential compared to its analogs .

Properties

IUPAC Name

3-(3-phenyl-1,2-oxazol-5-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-8-4-7-11-9-12(13-15-11)10-5-2-1-3-6-10/h1-3,5-6,9,14H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRLTPZGMAFZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481787
Record name 5-Isoxazolepropanol, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54901-66-5
Record name 5-Isoxazolepropanol, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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